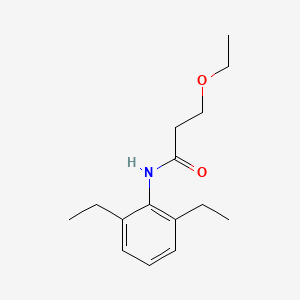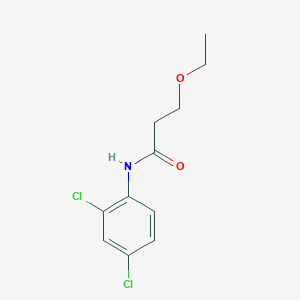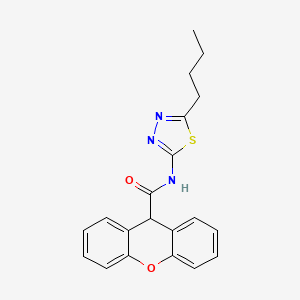![molecular formula C21H20F3N3O2 B11164248 6-(4-oxoquinazolin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]hexanamide](/img/structure/B11164248.png)
6-(4-oxoquinazolin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-OXO-3(4H)-QUINAZOLINYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]HEXANAMIDE is a complex organic compound that features a quinazolinone core and a trifluoromethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-OXO-3(4H)-QUINAZOLINYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]HEXANAMIDE typically involves multiple steps, starting with the preparation of the quinazolinone core One common method involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(4-OXO-3(4H)-QUINAZOLINYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]HEXANAMIDE can undergo various chemical reactions, including:
Oxidation: The quinazolinone core can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.
Substitution: The trifluoromethyl phenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like trifluoromethyl iodide and trifluoromethyl sulfonates are commonly employed.
Major Products
The major products formed from these reactions include various quinazoline and dihydroquinazoline derivatives, as well as substituted trifluoromethyl phenyl compounds.
Scientific Research Applications
6-(4-OXO-3(4H)-QUINAZOLINYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]HEXANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 6-(4-OXO-3(4H)-QUINAZOLINYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]HEXANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity. The trifluoromethyl phenyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor of certain biological pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone.
Trifluoromethyl Phenyl Compounds: Compounds with similar trifluoromethyl phenyl groups, such as 4-trifluoromethylphenylamine and 3-trifluoromethylbenzaldehyde.
Uniqueness
6-(4-OXO-3(4H)-QUINAZOLINYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]HEXANAMIDE is unique due to the combination of its quinazolinone core and trifluoromethyl phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H20F3N3O2 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
6-(4-oxoquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]hexanamide |
InChI |
InChI=1S/C21H20F3N3O2/c22-21(23,24)15-7-6-8-16(13-15)26-19(28)11-2-1-5-12-27-14-25-18-10-4-3-9-17(18)20(27)29/h3-4,6-10,13-14H,1-2,5,11-12H2,(H,26,28) |
InChI Key |
DRWQDCRFPGDCOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-hexyl-7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11164166.png)
![N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-alanine](/img/structure/B11164169.png)
![4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11164171.png)

![5-[(2-chlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B11164180.png)

![2-bromo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11164202.png)

![N-[4-(ethylsulfamoyl)phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11164213.png)


![{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[3-fluoro-5-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11164237.png)
![N-(4-fluorophenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11164264.png)
![N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-N-methylglycine](/img/structure/B11164268.png)
